molecular formula C5H3ClN4O B14506890 N-chloro-4-cyano-1H-imidazole-5-carboxamide CAS No. 64040-54-6

N-chloro-4-cyano-1H-imidazole-5-carboxamide

Cat. No.: B14506890
CAS No.: 64040-54-6
M. Wt: 170.56 g/mol
InChI Key: PRJDSAARJCECJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-chloro-4-cyano-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-chloro-4-cyano-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-chloro-4-cyano-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-chloro-4-cyano-1H-imidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-chloro-4-cyano-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-chloro-4-cyano-1H-imidazole-5-carboxamide include other substituted imidazoles, such as:

  • 4-cyano-1H-imidazole-5-carboxamide
  • 5-chloro-1-methyl-4-nitro-1H-imidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be suitable .

Properties

CAS No.

64040-54-6

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

N-chloro-4-cyano-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H3ClN4O/c6-10-5(11)4-3(1-7)8-2-9-4/h2H,(H,8,9)(H,10,11)

InChI Key

PRJDSAARJCECJH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)NCl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.